molecular formula C13H11NO4 B13028723 Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate

Cat. No.: B13028723
M. Wt: 245.23 g/mol
InChI Key: AFJXERDRVCNBDP-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is a heterocyclic compound with the molecular formula C13H11NO4. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) or ruthenium (II). The reaction is carried out at elevated temperatures, often around 80°C, and may require the use of solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the formyl group.

    Methyl 5-phenylisoxazole-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group instead of a formyl group

Uniqueness

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-15)18-14-12(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AFJXERDRVCNBDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C=O

Origin of Product

United States

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